molecular formula C16H28N2O4 B2830275 Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate CAS No. 2343964-30-5

Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate

Cat. No. B2830275
CAS RN: 2343964-30-5
M. Wt: 312.41
InChI Key: CEOWTEUDRUKGFN-QWHCGFSZSA-N
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Description

Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also has a pyrrolidine ring, which is a secondary amine, and is also found in many drugs . The methoxycarbonyl group (-CO2CH3) is an ester functional group, which could be involved in ester hydrolysis reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine and pyrrolidine rings, possibly through a cyclization reaction. The stereochemistry at the 3rd and 4th positions indicates that the synthesis process needs to be enantioselective .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and chiral centers. The presence of these groups and centers can significantly influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the ester group could undergo hydrolysis, especially under acidic or basic conditions. The secondary amine could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an ester could make it more polar and potentially increase its solubility in certain solvents .

Scientific Research Applications

Organic Synthesis and Intermediate Applications

  • Key Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including Vandetanib and Crizotinib. The process involves multiple steps such as acylation, sulfonation, and substitution, with the synthetic routes and methods optimized for higher yield and efficiency. The total yields from these processes vary, reflecting the complexity and efficiency of the synthetic routes employed (Min Wang et al., 2015); (Dejia Kong et al., 2016).

  • Enantioselective Synthesis : Research also focuses on enantiopure derivatives related to this compound, highlighting its potential in the synthesis of chiral molecules. This is crucial for the development of specific, targeted therapeutic agents and for studies in stereochemistry (J. Marin et al., 2004).

  • Anticancer Drug Intermediates : Some derivatives serve as intermediates in the synthesis of small molecule anticancer drugs, emphasizing the role of these compounds in the development of new treatments for cancer. This application showcases the potential of these compounds in medicinal chemistry and drug development (Binliang Zhang et al., 2018).

Medicinal Chemistry and Biological Studies

  • Biologically Active Compound Synthesis : Beyond serving as intermediates, these compounds are directly involved in synthesizing biologically active molecules, such as those with antibacterial and anthelmintic activities. This underscores the compound's versatility and potential in creating new therapeutic agents (C. Sanjeevarayappa et al., 2015).

  • Chemical Activation and Selectivity in Biological Systems : Selective activation of specific biological pathways, such as those involving small-conductance Ca2+-activated K+ channels, highlights the potential for targeted therapeutic interventions, showcasing the compound's relevance in designing drugs with precise mechanisms of action (C. Hougaard et al., 2009).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate should be done with appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and safety glasses, in a well-ventilated area .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of multiple functional groups. It could be interesting to explore its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-7-5-11(6-8-18)12-9-17-10-13(12)14(19)21-4/h11-13,17H,5-10H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOWTEUDRUKGFN-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CNCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2CNC[C@H]2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate

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